Crizotinib-d9 (Hydrochloride): Thermodynamic Solubility Profile and Formulation Protocols in Organic Solvents
Crizotinib-d9 (Hydrochloride): Thermodynamic Solubility Profile and Formulation Protocols in Organic Solvents
Executive Summary
Crizotinib-d9 (hydrochloride) is a stable, isotopically labeled analog of the first-in-class ALK, c-MET, and ROS1 kinase inhibitor, Crizotinib[1]. Extensively utilized in pharmacokinetic/pharmacodynamic (PK/PD) modeling and as an internal standard in mass spectrometry, its accurate formulation requires precise solvent management[2]. This technical whitepaper delineates the thermodynamic solubility profile of Crizotinib-d9 hydrochloride in organic solvents, providing validated, self-consistent protocols for in vitro and in vivo applications.
Physicochemical Properties and the Deuterium Kinetic Isotope Effect
Crizotinib is an ATP-competitive small-molecule tyrosine kinase inhibitor with profound affinity for c-MET (IC50: 8–11 nM) and ALK (IC50: 20–24 nM)[3][4][5]. The deuterated variant, Crizotinib-d9, incorporates nine deuterium atoms. Because the carbon-deuterium (C-D) bond possesses a lower zero-point vibrational energy than the carbon-hydrogen (C-H) bond, it is significantly more resistant to cytochrome P450-mediated oxidative cleavage[2].
Crucially, deuteration does not significantly alter the compound's macroscopic thermodynamic properties, such as crystal lattice energy or solvent cavitation requirements. Therefore, the solubility profile of Crizotinib-d9 hydrochloride directly mirrors that of the unlabeled hydrochloride salt[1]. The crystalline Form H2 of Crizotinib hydrochloride is inherently non-hygroscopic, which provides excellent storage stability[6]. However, once introduced into a solvent system, the protonated state of the molecule dictates its solvation dynamics.
Quantitative Solubility Profile in Organic Solvents
The free base form of Crizotinib exhibits poor solubility in both aqueous buffers and polar aprotic solvents like DMSO (~4.5–5.0 mg/mL)[5][7]. Conversion to the hydrochloride salt dramatically lowers the thermodynamic barrier to solvation in organic solvents by enhancing ion-dipole interactions, allowing for highly concentrated stock solutions.
Table 1: Comparative Solubility Profile of Crizotinib (Free Base vs. Hydrochloride Salt)
| Solvent | Free Base Max Solubility | Hydrochloride Salt Max Solubility | Formulation Notes & Causality |
| DMSO | ~4.5 - 5.0 mg/mL[5][7] | 34.5 - 97.0 mg/mL[3][4] | Critical: Must use anhydrous DMSO. Moisture contamination rapidly degrades solubility[4]. |
| DMF | ~5.0 mg/mL[7] | >50.0 mg/mL[8] | Ideal for high-temperature reactions (e.g., radiofluorination at >120°C) due to high boiling point[8]. |
| Ethanol | ~0.5 mg/mL[7] | Up to 97.0 mg/mL[4] | Dissolution is endothermic; requires sonication and mild heating to disrupt the crystal lattice[3]. |
| Aqueous (PBS/Water) | <0.1 mg/mL[7] | Sparingly Soluble | Direct aqueous dilution causes precipitation. Requires step-wise co-solvent addition[4]. |
Mechanistic Causality in Solvent Selection
Why Anhydrous DMSO?
While Crizotinib hydrochloride can reach concentrations up to 97 mg/mL in DMSO, this is strictly contingent on the solvent being anhydrous[4]. Moisture contamination introduces competing hydrogen-bond donors (water molecules) that disrupt the DMSO-solute solvation shell. This premature hydration collapses the localized dielectric environment, causing the hydrophobic moieties of Crizotinib-d9 to aggregate and precipitate out of solution[4].
Why Sequential Addition for In Vivo Formulations?
Directly diluting a high-concentration DMSO stock into an aqueous buffer (like PBS or saline) causes immediate "crashing out." The sudden shift in the bulk dielectric constant forces the drug out of solution. To prevent this, a step-wise gradient of co-solvents (e.g., PEG300 and Tween 80) must be utilized[4]. PEG300 acts as a transitionary dielectric bridge, while Tween 80 provides micellar encapsulation, thermodynamically stabilizing the drug before the final aqueous phase is introduced.
Validated Formulation Protocols
Protocol A: Preparation of a 10 mM In Vitro Stock Solution
Self-Validating System: If the solution remains cloudy after Step 3, the DMSO has likely absorbed atmospheric moisture and must be discarded.
-
Equilibration: Allow the Crizotinib-d9 hydrochloride vial to equilibrate to room temperature in a desiccator to prevent condensation.
-
Weighing: Weigh out 4.87 mg of Crizotinib-d9 hydrochloride (adjusting for the exact batch molecular weight, typically ~486.8 g/mol for the unlabeled HCl salt, slightly higher for d9)[4][5].
-
Solvation: Add exactly 1.0 mL of fresh, anhydrous DMSO (≥99.9% purity)[4].
-
Agitation: Vortex for 30 seconds. If particulates remain, sonicate in a water bath heated to 37°C for 5–10 minutes until the solution is optically clear[3].
-
Storage: Aliquot into single-use amber vials, purge with an inert gas (Argon or Nitrogen)[7], and store at -80°C for up to 1 year[3].
Protocol B: Preparation of an In Vivo Formulation (5% DMSO / 40% PEG300 / 5% Tween 80 / 50% Saline)
Self-Validating System: Each solvent must be added sequentially. The solution must be clarified completely before the next solvent is introduced.
-
Primary Solvation: Dissolve the required dose in anhydrous DMSO to constitute 5% of the final target volume[4].
-
Dielectric Bridging: Add PEG300 to constitute 40% of the final volume. Vortex vigorously until perfectly clear[4].
-
Micellar Encapsulation: Add Tween 80 to constitute 5% of the final volume. Vortex until homogeneous[4].
-
Aqueous Integration: Slowly add sterile Saline (or ddH2O) dropwise to constitute the remaining 50% of the volume while continuously vortexing[4].
-
Usage: This formulation is thermodynamically metastable and should be administered immediately to prevent eventual crystallization[3].
Workflows and Pharmacodynamic Context
To ensure rigorous experimental execution, the following workflow diagram illustrates the critical decision points in preparing Crizotinib-d9 solutions.
Workflow for preparing Crizotinib-d9 (HCl) solutions for in vitro and in vivo applications.
Once successfully formulated and administered, Crizotinib-d9 engages its targets via the mechanism outlined below, competitively binding to the ATP pocket and halting downstream oncogenic signaling[9].
Mechanism of action for Crizotinib-d9 targeting ALK, c-MET, and ROS1 kinase pathways.
References
-
Title : PRODUCT INFORMATION - Cayman Chemical | Source : caymanchem.com | URL : 7
-
Title : NB-64-07648-100mg | Crizotinib[877399-52-5] Clinisciences | Source : clinisciences.com | URL : 3
-
Title : Crizotinib-d9 hydrochloride | Isotope-Labeled Compounds | Source : invivochem.com | URL : 1
-
Title : Harnessing Crizotinib Hydrochloride for High-Fidelity Can... | Source : su11274.com | URL :9
-
Title : Crizotinib-d9 (hydrochloride) | Benchchem | Source : benchchem.com | URL : 2
-
Title : Crizotinib hydrochloride | c-Met inhibitor | CAS 1415560-69-8 - Selleck Chemicals | Source : selleckchem.com | URL : 4
-
Title : Reactive Oxygen Species (ROS)-Sensitive Prodrugs of the Tyrosine Kinase Inhibitor Crizotinib | Source : mdpi.com | URL : 10
-
Title : Isotopic Radiolabeling of Crizotinib with Fluorine-18 for In Vivo Pet Imaging | Source : nih.gov | URL : 8
-
Title : Crizotinib | ALK - Tocris Bioscience | Source : tocris.com | URL : 5
-
Title : WO2013181251A1 - Crizotinib hydrochloride salt in crystalline | Source : google.com | URL :6
Sources
- 1. Crizotinib-d9 hydrochloride | Isotope-Labeled Compounds | | Invivochem [invivochem.com]
- 2. Crizotinib-d9 (hydrochloride) | Benchchem [benchchem.com]
- 3. NB-64-07648-100mg | Crizotinib [877399-52-5] Clinisciences [clinisciences.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Crizotinib | ALK | Tocris Bioscience [tocris.com]
- 6. WO2013181251A1 - Crizotinib hydrochloride salt in crystalline - Google Patents [patents.google.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Isotopic Radiolabeling of Crizotinib with Fluorine-18 for In Vivo Pet Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. su11274.com [su11274.com]
- 10. mdpi.com [mdpi.com]
